molecular formula C18H14F3N3O2 B2617542 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 891145-93-0

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2617542
CAS RN: 891145-93-0
M. Wt: 361.324
InChI Key: GGCAAULETRPJON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a 2,4-dimethylphenyl group and a trifluoromethyl group.

Scientific Research Applications

Anticancer Applications

Compounds incorporating 1,3,4-oxadiazole rings have shown significant promise in anticancer studies. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells, with some derivatives exhibiting higher activity than reference drugs (Ravinaik et al., 2021). This highlights the potential of such compounds, including N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, in developing new anticancer agents.

Antimicrobial and Antioxidant Activities

Research on 1,3,4-oxadiazole derivatives has also demonstrated antimicrobial and antioxidant properties. For example, compounds based on the 1,3,4-oxadiazole structure have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019). This suggests potential applications in treating infections and reducing oxidative stress, indicating the broad utility of these compounds in medicinal chemistry.

Material Science Applications

In the field of material science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showing good thermal stability and solubility, and have been used to create thin flexible films with potential applications in electronic and optical materials (Sava et al., 2003). This illustrates the compound's relevance in developing new materials with specialized properties.

Mechanism of Action

While the exact mechanism of action for this compound is not available, 1,3,4-oxadiazole derivatives have been studied for their anticancer potential. They are believed to exert their effects by inhibiting various enzymes and proteins that contribute to cancer cell proliferation .

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-10-6-7-14(11(2)8-10)16-23-24-17(26-16)22-15(25)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCAAULETRPJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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